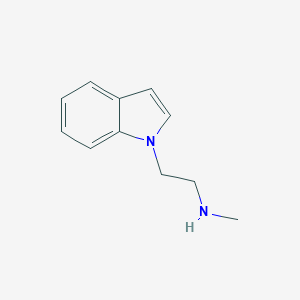

2-(1H-吲哚-1-基)-N-甲基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

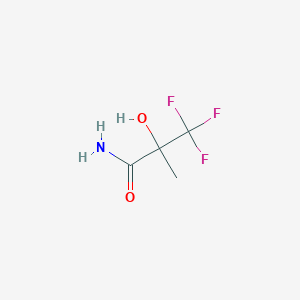

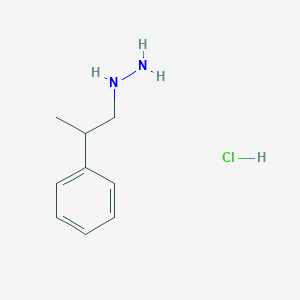

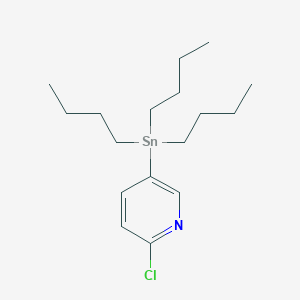

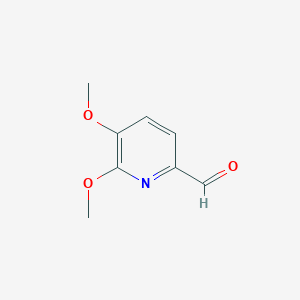

2-(1H-Indol-1-yl)-N-methylethanamine is a compound with the molecular formula C10H12N2 . It has an average mass of 160.216 Da and a monoisotopic mass of 160.100052 Da .

Synthesis Analysis

The synthesis of indole derivatives often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of 2-(1H-Indol-1-yl)-N-methylethanamine consists of a benzene ring fused with a pyrrole ring, forming an indole structure . The indole structure is then attached to an ethanamine group .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve the formation of C–C or C–N bonds . For example, in the synthesis of aspidophylline, the intermediate indolenine is prevented from aromatization by the absence of an α-proton; instead, the pendant alcohol released by lactone methanolysis can add to the imine, giving the required aminal .Physical And Chemical Properties Analysis

2-(1H-Indol-1-yl)-N-methylethanamine has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .科学研究应用

抗病毒活性

包括 2-(1H-吲哚-1-基)-N-甲基乙胺在内的吲哚衍生物已显示出显着的抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被报道为抗病毒剂 . 这些化合物已显示出对甲型流感病毒和柯萨奇B3病毒的抑制活性 .

抗炎特性

吲哚衍生物也具有抗炎特性 . 它们可以帮助减少体内炎症,使其有可能用于治疗以炎症为特征的疾病 .

抗癌特性

吲哚衍生物已显示出在癌症治疗中的潜力 . 已发现它们以高亲和力与多个受体结合,这可能有助于开发用于癌症治疗的新型有用衍生物 .

抗HIV特性

吲哚衍生物已被用于抗HIV药物的开发 . 例如,4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物已被合成并筛选其抗HIV活性 .

抗氧化特性

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.

Pharmacokinetics

The molecular formula of a similar compound has been reported , which could potentially provide insights into its pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The synthesized molecules of similar compounds have been examined for stokes shift from the non-polar to polar solvent, revealing a higher charge transfer character . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.

未来方向

Indole derivatives, including 2-(1H-Indol-1-yl)-N-methylethanamine, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic methods to create indole derivatives with more complex substitution patterns . Additionally, the exploration of the biological activities of these compounds could lead to the development of new therapeutic agents .

属性

IUPAC Name |

2-indol-1-yl-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBPLJUCVWGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)